

# 1H NMR and 13C NMR spectral analysis of (Oxan-4-yl)methanol

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## Compound of Interest

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An In-Depth Comparative Guide to the Spectroscopic Analysis of (Oxan-4-yl)methanol

## Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of small organic molecules is a foundational requirement. (Oxan-4-yl)methanol, a simple yet versatile building block, presents an excellent case study for applying fundamental spectroscopic techniques. This guide provides an in-depth analysis of its  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra, contextualized by a comparison with alternative analytical methods. Our focus is on not just presenting data, but on interpreting it with the expert causality that underpins robust scientific conclusions.

## The Subject Molecule: (Oxan-4-yl)methanol

(Oxan-4-yl)methanol (also known as (tetrahydro-2H-pyran-4-yl)methanol) is a saturated heterocyclic alcohol. Its structure, characterized by a tetrahydropyran ring with a hydroxymethyl substituent at the C4 position, makes it a useful intermediate in organic synthesis. The molecule's symmetry and the presence of distinct proton and carbon environments provide a clear and instructive NMR spectrum.

Molecular Structure:

# Primary Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of organic structure determination, offering unparalleled detail about the atomic connectivity and chemical environment within a molecule. [1] It operates on the principle of exploiting the magnetic properties of atomic nuclei, providing a virtual blueprint of the molecular framework.[2]

## <sup>1</sup>H NMR Spectral Analysis

The <sup>1</sup>H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. For **(Oxan-4-yl)methanol**, the spectrum is best acquired in a deuterated solvent such as DMSO-d<sub>6</sub> to avoid overlap of the labile hydroxyl proton signal with solvent peaks.

Based on available data and spectral interpretation, the following assignments can be made for the <sup>1</sup>H NMR spectrum of **(Oxan-4-yl)methanol** in DMSO-d<sub>6</sub>. [2]

Table 1: <sup>1</sup>H NMR Peak Assignments for **(Oxan-4-yl)methanol** in DMSO-d<sub>6</sub>

Peak Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
a	~4.46	Broad Singlet	1H	-CH <sub>2</sub> OH	The broadness is characteristic of an exchangeable hydroxyl proton.
b	~3.82	Doublet of Doublets (dd)	2H	CH <sub>2</sub> (ax)-O	Protons on the carbon adjacent to the ring oxygen (C2/C6) in an axial position. They are deshielded by the oxygen and split by geminal and vicinal protons.
c	~3.24	Triplet of Doublets (td)	2H	CH <sub>2</sub> (eq)-O	Protons on the carbon adjacent to the ring oxygen (C2/C6) in an equatorial position. Also deshielded by oxygen.

d	~3.23	Doublet (d)	2H	-CH <sub>2</sub> OH	Protons of the hydroxymethyl group. Deshielded by the attached oxygen. Split by the proton on C4.
e	~1.57	Multiplet	1H	CH-CH <sub>2</sub> OH	The single proton at the C4 position. Its signal is complex due to coupling with four adjacent protons.
f	~1.55	Doublet of Quartets (dq)	2H	CH <sub>2</sub> (ax)-C	Axial protons on C3/C5.
g	~1.11	Multiplet	2H	CH <sub>2</sub> (eq)-C	Equatorial protons on C3/C5. Shielded compared to other ring protons.

Note: The exact chemical shifts and multiplicities can vary slightly based on solvent and concentration.

## <sup>13</sup>C NMR Spectral Analysis

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.[3]

Table 2: Predicted  $^{13}\text{C}$  NMR Peak Assignments for **(Oxan-4-yl)methanol**

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~67.0	$\text{CH}_2\text{-O}$ (C2/C6)	These carbons are directly attached to the highly electronegative ring oxygen, causing a significant downfield shift.
~65.8	$\text{-CH}_2\text{OH}$	This carbon is attached to the hydroxyl group oxygen, also resulting in a downfield shift.
~39.5	$\text{CH-CH}_2\text{OH}$ (C4)	This is the sole methine carbon, shifted downfield due to the substituent.
~29.3	$\text{CH}_2\text{-C}$ (C3/C5)	These carbons are beta to the ring oxygen and are the most shielded (upfield) in the ring.

The symmetry of the molecule results in only four distinct signals in the  $^{13}\text{C}$  NMR spectrum, corresponding to the pairs of equivalent carbons (C2/C6, C3/C5) and the two unique carbons (C4 and the hydroxymethyl carbon).

## Comparative Analysis with Alternative Techniques

While NMR is powerful, a comprehensive analysis often involves corroborating data from other techniques. For a molecule like **(Oxan-4-yl)methanol**, Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy are highly complementary.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.<sup>[4]</sup>

- Principle: The sample is vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio of the fragments creates a unique mass spectrum.
- Application to **(Oxan-4-yl)methanol**:
  - Retention Time: A single peak would be observed in the chromatogram, indicating the purity of the sample.
  - Mass Spectrum: The molecular ion peak ( $[M]^+$ ) would be expected at  $m/z = 116$ , corresponding to the molecular weight of  $C_6H_{12}O_2$ .<sup>[1]</sup> Key fragmentation patterns would include the loss of a water molecule ( $m/z = 98$ ) and the loss of the hydroxymethyl group ( $m/z = 85$ ).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

- Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.
- Application to **(Oxan-4-yl)methanol**:
  - O-H Stretch: A strong, broad absorption band would be observed in the region of  $3200\text{--}3600\text{ cm}^{-1}$ , characteristic of the alcohol's hydroxyl group.
  - C-H Stretch: Sharp peaks just below  $3000\text{ cm}^{-1}$  (typically  $2850\text{--}2960\text{ cm}^{-1}$ ) would indicate the C-H bonds of the saturated ring and substituent.
  - C-O Stretch: A strong peak in the  $1000\text{--}1260\text{ cm}^{-1}$  region would confirm the presence of both the alcohol and ether C-O bonds.

### Comparison Summary

Technique	Information Provided	Advantages	Limitations
NMR	Detailed atomic connectivity, stereochemistry, precise molecular structure.	Non-destructive, highly detailed structural information.	Lower sensitivity, more expensive equipment.
GC-MS	Molecular weight, fragmentation patterns, purity.	High sensitivity, excellent for separation of mixtures.	Can cause thermal degradation, fragmentation can be complex to interpret.
FT-IR	Presence of functional groups.	Fast, inexpensive, provides a quick functional group "fingerprint".	Does not provide information on the carbon skeleton or connectivity.

## Experimental Protocols

Scientific trustworthiness is built on reproducible methodologies. The following are standardized protocols for the analyses described.

### NMR Sample Preparation and Acquisition

This protocol outlines the steps for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

Caption: Standard workflow for NMR analysis.

### GC-MS Sample Preparation and Analysis



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Caption: General workflow for GC-MS analysis.

## Conclusion: An Integrated Approach

The structural elucidation of **(Oxan-4-yl)methanol** serves as a clear demonstration of the power and complementarity of modern analytical techniques. While  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide the definitive structural map, methods like GC-MS and FT-IR offer rapid, orthogonal data that confirms purity, molecular weight, and the presence of key functional groups. For the research scientist, proficiency in integrating data from these techniques is essential for drawing accurate and defensible conclusions, forming the bedrock of innovation in drug development and chemical sciences.

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